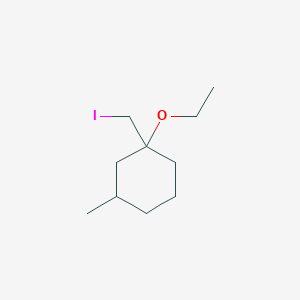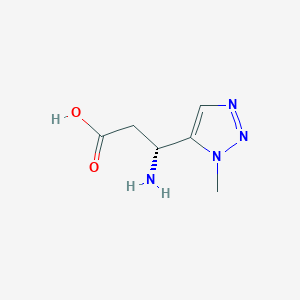
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a chiral amino acid derivative featuring a triazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid typically involves the use of “click” chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is highly efficient and can be performed under mild conditions, often in aqueous media . The starting materials generally include an azide and an alkyne, which undergo cycloaddition to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods are designed to be environmentally benign and avoid the use of hazardous reagents . The continuous-flow approach allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The amino group and the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of enzymes and receptors. The compound’s unique structure allows it to modulate biological pathways effectively .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole derivative with similar chemical properties.
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: Another triazole-containing compound with distinct applications.
3(5)-Substituted Pyrazoles: Compounds with a similar heterocyclic structure but different reactivity.
Uniqueness
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to its chiral center and the specific positioning of the triazole ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H10N4O2 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(3-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-10-5(3-8-9-10)4(7)2-6(11)12/h3-4H,2,7H2,1H3,(H,11,12)/t4-/m1/s1 |
Clave InChI |
KLKBXEMKVRZNHY-SCSAIBSYSA-N |
SMILES isomérico |
CN1C(=CN=N1)[C@@H](CC(=O)O)N |
SMILES canónico |
CN1C(=CN=N1)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



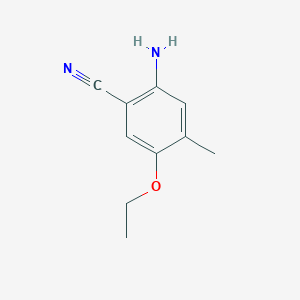
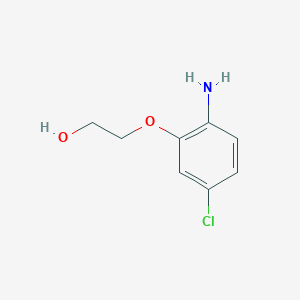
![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine](/img/structure/B13304121.png)

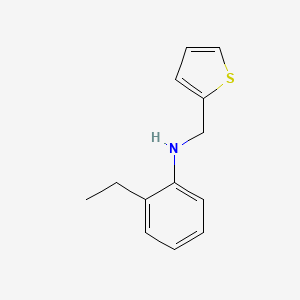

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13304159.png)
![Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate](/img/structure/B13304165.png)
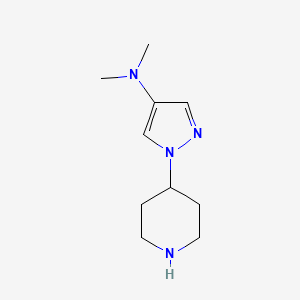
![2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene](/img/structure/B13304173.png)
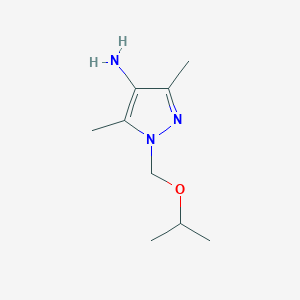
![2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13304186.png)
